molecular formula C16H16N2S2 B146523 N,N'-Dibenzyldithiooxamide CAS No. 122-65-6

N,N'-Dibenzyldithiooxamide

Cat. No. B146523
CAS RN: 122-65-6
M. Wt: 300.4 g/mol
InChI Key: KNRMURHAZMNRGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted benzyl compounds can be achieved through various methods. For instance, the synthesis of N-(α-hydroxybenzyl)formamides is reported to be performed using microwave-assisted reactions of dichloroaziridines with aqueous dimethyl sulfoxide under neutral conditions, yielding excellent results . Another method involves the use of CuI as a catalyst for the synthesis of N-(4-methylbenzyl)benzamide . These methods suggest that the synthesis of N,N'-Dibenzyldithiooxamide could potentially be carried out through similar catalytic or microwave-assisted processes.

Molecular Structure Analysis

The molecular structure of N-substituted benzyl compounds is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal structure and intermolecular interactions . These studies reveal that such compounds can crystallize in various lattice systems and are stabilized by hydrogen bonds and other weak interactions. This information is crucial for understanding the molecular structure of N,N'-Dibenzyldithiooxamide, which may also exhibit similar crystalline properties.

Chemical Reactions Analysis

The chemical reactivity of N-substituted benzyl compounds can be inferred from their interactions with other chemicals. For example, the compound N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was synthesized by condensation and showed good inhibition against sPLA2 enzyme, indicating potential anti-inflammatory activity . This suggests that N,N'-Dibenzyldithiooxamide may also participate in chemical reactions leading to biologically active products.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted benzyl compounds are characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques help in identifying functional groups and confirming the structures of the compounds. Additionally, properties such as optical band gaps, UV cutoff wavelengths, and thermal stability are determined through spectroscopic and thermal analysis . These properties are essential for the application of these compounds in optical and piezoelectric materials, and similar analyses would be relevant for N,N'-Dibenzyldithiooxamide.

Relevant Case Studies

While the provided papers do not include case studies on N,N'-Dibenzyldithiooxamide, they do present case studies on the synthesis and properties of related compounds. For instance, the synthesis of N-(4-methylbenzyl)benzamide and its potential as a multifunctional optical and piezoelectric crystal is a relevant case study that highlights the multifaceted applications of such compounds . Similarly, the inhibition of sPLA2 by N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine provides a case study of the biological activity of these compounds .

Scientific Research Applications

Chemical Synthesis and Application

  • N,N'-Dibenzyldithiooxamide is not directly mentioned in the studies reviewed, but related compounds have been synthesized and evaluated for various applications. For example, dibenzo[1,4]dioxin-1-carboxamides, closely related to dibenzyldithiooxamide, have been synthesized and shown to have in vitro and in vivo antitumor activity. These compounds are DNA-intercalating agents with potential as antitumor drugs (Lee et al., 1992).

Biochemical Research

  • In biochemical research, compounds related to N,N'-Dibenzyldithiooxamide have been used to study various cellular processes. For instance, benzamide and its derivatives have been studied for their role in enhancing unscheduled DNA synthesis in human lymphocytes after ultraviolet irradiation (Miwa et al., 1981). This research has implications for understanding DNA repair mechanisms.

Pharmacology

  • In the field of pharmacology, derivatives of N,N'-Dibenzyldithiooxamide have been explored for their potential therapeutic applications. For example, studies have investigated the synthesis and antiviral properties of N-benzyl derivatives, such as dihydroxypyrimidine-4-carboxamides, as potent HIV integrase inhibitors (Pace et al., 2007).

Materials Science

  • In materials science, related compounds have been utilized in the development of polymers and other materials. For example, research on o-nitrobenzyl alcohol derivatives, which share structural similarities with N,N'-Dibenzyldithiooxamide, has shown their utility in polymer and materials science due to their photolabile properties (Zhao et al., 2012).

Safety And Hazards

“N,N’-Dibenzyldithiooxamide” is classified as having acute toxicity (Category 3, Oral) and is hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 . It is toxic if swallowed and very toxic to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

properties

IUPAC Name

N,N'-dibenzylethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c19-15(17-11-13-7-3-1-4-8-13)16(20)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRMURHAZMNRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059544
Record name Ethanedithioamide, N,N'-bis(phenylmethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dibenzyldithiooxamide

CAS RN

122-65-6
Record name N1,N2-Bis(phenylmethyl)ethanedithioamide
Source CAS Common Chemistry
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Record name Dibenzylrubeanic acid
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Record name Dibenzylrubeanic acid
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Record name Ethanedithioamide, N1,N2-bis(phenylmethyl)-
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Record name Ethanedithioamide, N,N'-bis(phenylmethyl)-
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Record name N,N'-dibenzyldithiooxamide
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Record name DIBENZYLRUBEANIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
G Bruno, S Lanza, F Nicoló, G Tresoldi… - … Section C: Crystal …, 2002 - scripts.iucr.org
The title compound, alternatively known as N,N′-dibenzylethanedithioamide, C16H16N2S2, lies about an inversion centre and contains a planar trans-dithiooxamide fragment …
Number of citations: 2 scripts.iucr.org
II Ozturk, OS Urgut, CN Banti, N Kourkoumelis… - Polyhedron, 2013 - Elsevier
The reaction of antimony(III) chloride with the bidentate substituted dithiooxamide ligand, N,N-dicyclohexyldithiooxamide (HDTOA), in 1:1 molar ratio, leads to the formation of the …
Number of citations: 25 www.sciencedirect.com
K Krogner - Journal of Radioanalytical and Nuclear Chemistry, 1984 - inis.iaea.org
[en] Palladium, iridium and platinum are determined by neutron activation and chemical separation via 109 Pd, 192 Ir and 197 Pt. Palladium (II) reacts immediately with N, N'-…
Number of citations: 8 inis.iaea.org
TV Nizovtseva, TN Komarova… - Russian Journal of …, 2008 - Springer
Reactions of thioamides with activated acetylenes normally involve the sulfur and nitrogen atoms and give rise to substituted 1, 3-thiazolines [1, 2] and 1, 3-thiazines [3, 4]. It is also …
Number of citations: 2 link.springer.com
HS Chang - 1987 - koasas.kaist.ac.kr
Thioamide derivatives react with superoxide anion to convert to the corresponding amides. When the reaction of thioamides with potassium superoxide was carried out in anhydrous …
Number of citations: 0 koasas.kaist.ac.kr
HS Chang - 1985 - koasas.kaist.ac.kr
Thioamide derivatives react with superoxide radical anion ($O\cdot^-_2$) to convert to the corresponding amides. When the reaction of thioamides with potassium superoxide was …
Number of citations: 0 koasas.kaist.ac.kr
KJ Colston, SA Dille, B Mogesa… - European Journal of …, 2019 - Wiley Online Library
Redox‐active ligands impart versatility in transition metal complexes, which are attractive for photosensitizers, dye sensitized solar cells, photothermal therapy, etc. Dithiolene (Dt) …
SC Ratvasky, B Mogesa, MJ Van Stipdonk, P Basu - Polyhedron, 2016 - Elsevier
Neutral complexes of zinc with N,N′-diisopropylpiperazine-2,3-dithione ( i Pr 2 Dt 0 ) and N,N′-dimethylpiperazine-2,3-dithione (Me 2 Dt 0 ) with chloride or maleonitriledithiolate (mnt …
Number of citations: 14 www.sciencedirect.com
P Jacobs, K Dimitrou, SP Perlepes… - Bulletin des Sociétés …, 1989 - Wiley Online Library
The new complexes trans‐[Pd(HL) 2 Cl 2 ] 0.5 H 2 O, trans‐[Pd(HL) 2 X 2 ] (X=Br, I, SCN). [Pd(HL)(ONO 2 ) 2 ]. cis‐[Pd(HL 2 )X 2 ] (X=NCS, ONO 2 ) and [Pd(HL) 4 ]X 2 (X=Cl, ClO 4 ), …
Number of citations: 6 onlinelibrary.wiley.com
DA EBERT - 1965 - search.proquest.com
In 1891, Ephrata" found that benzaldehyde could be condensed with dithiooxanide"(DT0A) by heating in the absence of a solvent. A crystalline substance, which he considered to be a …
Number of citations: 1 search.proquest.com

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